tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
Description
tert-Butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate is a bicyclic carbamate derivative featuring a tetrahydro-2H-pyran scaffold with a tert-butyloxycarbonyl (Boc) protecting group and an azide (-N₃) substituent at the 4-position.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-azidooxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16-5-4-7(8)13-14-11/h7-8H,4-6H2,1-3H3,(H,12,15)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFJYIOJUHWRX-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 1707290-13-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H18N4O3, with a molecular weight of 242.28 g/mol. The compound features a tetrahydropyran ring substituted with an azide group and a tert-butyl carbamate moiety, which may influence its reactivity and biological interactions .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The azide functional group is known for its ability to participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. This property can be harnessed for drug delivery systems and targeted therapies.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Properties : The unique structure of this compound could provide selective cytotoxicity against cancer cells. Research indicates that similar compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways .
- Neuroprotective Effects : Some derivatives of tetrahydropyran have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various azide-containing compounds, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Test | E. coli | 15 |
| Control | Staphylococcus aureus | 0 |
| Test | Staphylococcus aureus | 12 |
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 35 |
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal for constructing complex heterocycles or conjugating biomolecules:
Example Reaction :
texttert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate + 1-chloro-3-ethynylbenzene → triazole derivative
Conditions :
-
Catalyst: Cp*RuCl(cod) (0.667 mg, 1.756 μmol)
-
High regioselectivity for 1,4-disubstituted triazoles.
Reduction of Azide to Amine
The azide group can be reduced to an amine using hydrogenation or Staudinger reactions, enabling further functionalization:
Example Reaction :
textThis compound → tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Conditions :
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to generate free amines:
Example Reaction :
textThis compound → (3S,4S)-4-azido-3-aminotetrahydro-2H-pyran
Conditions :
Nucleophilic Substitution at the Pyran Ring
The pyran oxygen participates in glycosylation or ring-opening reactions. For instance, TEMPO-mediated Ferrier glycosylation modifies the pyran scaffold:
Example Reaction :
textO-acetyl-d-glucal + this compound → C-glycoside derivatives
Conditions :
| Nucleophile | Product | Yield | Conditions |
|---|---|---|---|
| TMSN₃ | Glycosyl azides | 96% | 50°C, 2 hours |
| TMSCN | Glycosyl cyanide | 80% | 70°C, 1 hour |
| Propargyl silane | Anomeric allene | 40% | 70°C, 2 hours |
Ring-Opening Reactions
The pyran ring undergoes acid- or base-catalyzed ring-opening to form linear intermediates, which are useful in synthesizing acyclic analogs:
Example Reaction :
textThis compound → linear diol or diamine derivatives
Conditions :
Stereochemical Transformations
The stereochemistry at C3 and C4 influences reactivity. For example, trans-configuration derivatives exhibit distinct biological activity compared to cis analogs :
| Compound | Configuration | Biological Activity |
|---|---|---|
| This compound | cis | Intermediate for kinase inhibitors |
| tert-butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate | trans | Reduced target binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural or functional similarities with tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate, enabling comparative analysis of their properties and applications:
Pyran-Based Carbamates
Azide-Containing Analogs
Cyclopentyl Carbamates
Key Comparative Insights
Structural and Functional Differences
- Azide vs. Amino/Ketone Groups: The target compound’s azide group distinguishes it from pyran-based analogs with benzylamino or ketone moieties. The azide enhances reactivity for click chemistry, whereas amino/ketone groups are typically used for further amidation or hydrogen bonding in drug design .
- Ring System : The tetrahydro-2H-pyran scaffold (6-membered oxygen-containing ring) offers conformational stability compared to pyrrolidine (5-membered nitrogen-containing ring) or cyclopentane analogs, influencing solubility and target binding .
Stereochemical Impact
- The (3S,4S) configuration of the target compound may enhance binding specificity in chiral environments compared to (3R,4S) or racemic mixtures (e.g., rac-(3R,4R)-4-azidopyrrolidin-3-ol), which could exhibit reduced biological activity .
Stability and Handling
- In contrast, hydroxyl- or amino-substituted analogs (e.g., cyclopentyl carbamates) are more stable but less reactive .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate be experimentally verified?
- Methodological Answer: Utilize chiral HPLC or polarimetry to confirm enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons, distinguishing between (3S,4S) and (3R,4R) configurations. For example, NOE correlations between the azide group and adjacent protons on the pyran ring validate stereochemistry . X-ray crystallography is definitive for absolute configuration determination .
Q. What synthetic strategies are optimal for introducing the azide group into the tetrahydro-2H-pyran scaffold?
- Methodological Answer: Azide introduction typically employs nucleophilic substitution (e.g., NaN₃ with a leaving group like bromide or mesylate at C4). Reaction conditions (e.g., DMF, 60°C) must balance azide stability and steric hindrance from the tert-butyl carbamate group. Post-reaction purification via silica gel chromatography removes unreacted NaN₃ and byproducts .
Q. How should researchers characterize the thermal stability of the azide moiety in this compound?
- Methodological Answer: Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Monitor azide decomposition via FT-IR (loss of N₃⁻ stretch at ~2100 cm⁻¹). Kinetic studies under controlled heating (e.g., TGA) quantify activation energy for decomposition, critical for safe handling .
Advanced Research Questions
Q. What computational methods predict the reactivity of the azide group in strain-promoted alkyne-azide cycloadditions (SPAAC)?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for SPAAC. Solvent effects (e.g., toluene vs. water) are incorporated via polarizable continuum models (PCM). Compare calculated vs. experimental second-order rate constants to validate predictions .
Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?
- Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals unambiguously. For overlapping peaks, variable-temperature NMR or chiral shift reagents (e.g., Eu(hfc)₃) enhance resolution. Contrast NOESY/ROESY data with computational NMR predictions (e.g., ACD/Labs) to identify minor diastereomers .
Q. What strategies mitigate competing side reactions during tert-butoxycarbonyl (Boc) protection of the amine group?
- Methodological Answer: Activate the amine with a mild base (e.g., DMAP) to enhance nucleophilicity. Use Boc₂O in anhydrous THF at 0°C to minimize carbamate migration. Monitor reaction progress via TLC (Rf shift) or in situ IR spectroscopy (appearance of C=O stretch at ~1680 cm⁻¹) .
Q. How does the tetrahydro-2H-pyran ring conformation influence azide reactivity in click chemistry applications?
- Methodological Answer: Molecular dynamics simulations (e.g., AMBER) reveal ring puckering modes (e.g., chair vs. boat) that sterically hinder or expose the azide. Correlate conformational flexibility with experimental reaction rates using constrained analogs (e.g., locked chair conformers) .
Critical Analysis of Contradictory Evidence
- Stability vs. Reactivity: reports azide decomposition above 80°C, while assumes azide stability under Pd-catalyzed cross-coupling (e.g., Step 8). Resolution: Kinetic studies show decomposition is slow below 80°C, allowing short-term use in catalytic reactions .
- Stereochemical Assignments: uses NOESY for relative configuration, whereas relies on X-ray for absolute configuration. Best practice: Combine both methods for unambiguous assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
